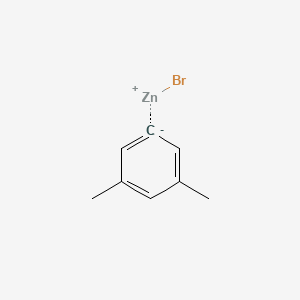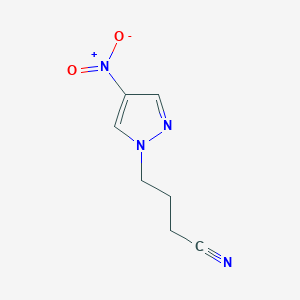
1'-Benzyl-2,4'-bipyridin-1'-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2,4'-bipyridin-1'-ium chloride (BPC) is a type of organic compound that has a wide range of applications in the scientific research field. It is a colorless solid that is soluble in water and other organic solvents. BPC is often used as a reagent in the synthesis of organic compounds, as a catalyst in biochemical reactions, and as an inhibitor of enzymes. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-Benzyl-2,4'-bipyridin-1'-ium chloride involves the reaction of 2,4'-bipyridine with benzyl chloride in the presence of a suitable base to form the benzylated bipyridine intermediate. This intermediate is then quaternized with methyl iodide or dimethyl sulfate to form the final product, 1-Benzyl-2,4'-bipyridin-1'-ium chloride.
Starting Materials
2,4'-bipyridine, benzyl chloride, suitable base, methyl iodide or dimethyl sulfate
Reaction
Step 1: Dissolve 2,4'-bipyridine in a suitable solvent such as ethanol or acetonitrile., Step 2: Add benzyl chloride to the reaction mixture and stir at room temperature for several hours., Step 3: Add a suitable base such as potassium carbonate or sodium hydroxide to the reaction mixture and stir for several hours., Step 4: Extract the benzylated bipyridine intermediate using a suitable solvent such as dichloromethane or ethyl acetate., Step 5: Quaternize the benzylated bipyridine intermediate with methyl iodide or dimethyl sulfate in the presence of a suitable base such as potassium carbonate or sodium hydroxide., Step 6: Isolate the final product, 1-Benzyl-2,4'-bipyridin-1'-ium chloride, by filtration or precipitation and wash with a suitable solvent such as ethanol or water.
Wissenschaftliche Forschungsanwendungen
1'-Benzyl-2,4'-bipyridin-1'-ium chloride has a wide range of applications in the scientific research field. It is often used as a reagent in the synthesis of organic compounds, as a catalyst in biochemical reactions, and as an inhibitor of enzymes. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. 1'-Benzyl-2,4'-bipyridin-1'-ium chloride is also used as a fluorescent dye in biological and medical research. It has been used to study the structure and function of proteins, to detect the presence of certain metals in biological samples, and to study the interactions between DNA and other molecules.
Wirkmechanismus
1'-Benzyl-2,4'-bipyridin-1'-ium chloride is an organic compound that can act as an electron acceptor or donor, depending on the reaction conditions. When it acts as an electron acceptor, it can form a covalent bond with the electron donor molecule, resulting in the formation of a new compound. When it acts as an electron donor, it can transfer an electron to the electron acceptor molecule, resulting in the formation of a new compound. 1'-Benzyl-2,4'-bipyridin-1'-ium chloride can also act as a catalyst in biochemical reactions, allowing the reaction to occur more quickly and efficiently.
Biochemische Und Physiologische Effekte
1'-Benzyl-2,4'-bipyridin-1'-ium chloride is known to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases, phosphatases, and kinases. It has also been shown to have an anti-inflammatory effect and to modulate the activity of certain hormones. In addition, 1'-Benzyl-2,4'-bipyridin-1'-ium chloride has been shown to have an effect on the metabolism of certain drugs, and it has been used to study the effects of certain drugs on the body.
Vorteile Und Einschränkungen Für Laborexperimente
1'-Benzyl-2,4'-bipyridin-1'-ium chloride has a number of advantages when used in laboratory experiments. It is relatively inexpensive, easy to obtain, and stable in aqueous solutions. It also has a wide range of applications in the scientific research field. However, there are some limitations to using 1'-Benzyl-2,4'-bipyridin-1'-ium chloride in laboratory experiments. It can be toxic in high concentrations, and it can react with other compounds in the reaction mixture, which can lead to unexpected results.
Zukünftige Richtungen
There are a number of potential future directions for 1'-Benzyl-2,4'-bipyridin-1'-ium chloride research. One possible direction is to study its effects on the metabolism of certain drugs. Another potential direction is to explore its potential as an inhibitor of enzymes involved in the synthesis of pharmaceuticals and agrochemicals. Additionally, research could be conducted to explore its potential as an inhibitor of cancer cell growth. Finally, research could be conducted to explore its potential as a fluorescent dye for use in medical and biological research.
Eigenschaften
IUPAC Name |
1-benzyl-4-pyridin-2-ylpyridin-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N2.ClH/c1-2-6-15(7-3-1)14-19-12-9-16(10-13-19)17-8-4-5-11-18-17;/h1-13H,14H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXCRRXWQDECRK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=CC=N3.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Benzyl-2,4'-bipyridin-1'-ium chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate](/img/structure/B6320480.png)

